Cas no 1891385-06-0 (1-(4-methanesulfonylphenyl)cyclopropan-1-ol)

1-(4-methanesulfonylphenyl)cyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-methanesulfonylphenyl)cyclopropan-1-ol
- 1891385-06-0
- EN300-1990280
-
- Inchi: 1S/C10H12O3S/c1-14(12,13)9-4-2-8(3-5-9)10(11)6-7-10/h2-5,11H,6-7H2,1H3
- InChI Key: OORXCOUCBHXDML-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC(=CC=1)C1(CC1)O)(=O)=O
Computed Properties
- Exact Mass: 212.05071541g/mol
- Monoisotopic Mass: 212.05071541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.8Ų
- XLogP3: 0.6
1-(4-methanesulfonylphenyl)cyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990280-2.5g |
1-(4-methanesulfonylphenyl)cyclopropan-1-ol |
1891385-06-0 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1990280-1g |
1-(4-methanesulfonylphenyl)cyclopropan-1-ol |
1891385-06-0 | 1g |
$914.0 | 2023-09-16 | ||
Enamine | EN300-1990280-1.0g |
1-(4-methanesulfonylphenyl)cyclopropan-1-ol |
1891385-06-0 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1990280-0.05g |
1-(4-methanesulfonylphenyl)cyclopropan-1-ol |
1891385-06-0 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1990280-0.1g |
1-(4-methanesulfonylphenyl)cyclopropan-1-ol |
1891385-06-0 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1990280-10.0g |
1-(4-methanesulfonylphenyl)cyclopropan-1-ol |
1891385-06-0 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1990280-0.25g |
1-(4-methanesulfonylphenyl)cyclopropan-1-ol |
1891385-06-0 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1990280-0.5g |
1-(4-methanesulfonylphenyl)cyclopropan-1-ol |
1891385-06-0 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1990280-5.0g |
1-(4-methanesulfonylphenyl)cyclopropan-1-ol |
1891385-06-0 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1990280-10g |
1-(4-methanesulfonylphenyl)cyclopropan-1-ol |
1891385-06-0 | 10g |
$3929.0 | 2023-09-16 |
1-(4-methanesulfonylphenyl)cyclopropan-1-ol Related Literature
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
Additional information on 1-(4-methanesulfonylphenyl)cyclopropan-1-ol
Introduction to 1-(4-methanesulfonylphenyl)cyclopropan-1-ol (CAS No. 1891385-06-0)
1-(4-methanesulfonylphenyl)cyclopropan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1891385-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropanol core functional group attached to a phenyl ring substituted with a methanesulfonyl group. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The cyclopropan-1-ol moiety is particularly noteworthy due to its rigid three-membered ring structure, which can introduce conformational constraints that may influence the compound's biological activity. This structural motif has been widely studied for its potential in modulating enzyme interactions and receptor binding affinities. In contrast, the 4-methanesulfonylphenyl group introduces a polar, electron-withdrawing substituent that can enhance the compound's solubility in polar solvents and may affect its metabolic stability. The combination of these structural elements suggests that 1-(4-methanesulfonylphenyl)cyclopropan-1-ol could exhibit distinct pharmacological properties compared to other analogs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have indicated that the presence of the cyclopropanol group can facilitate interactions with specific binding pockets in target proteins, potentially leading to the development of novel therapeutic agents. For instance, computational simulations have suggested that 1-(4-methanesulfonylphenyl)cyclopropan-1-ol may interact with enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or inflammatory bowel disease.
Moreover, the methanesulfonylphenyl moiety has been shown to enhance binding affinity in certain drug targets due to its ability to form hydrogen bonds and engage in hydrophobic interactions. This feature has been exploited in the design of kinase inhibitors, where the methanesulfonyl group often serves as a critical pharmacophore. Preliminary experimental data suggest that derivatives of 1-(4-methanesulfonylphenyl)cyclopropan-1-ol may exhibit inhibitory effects on specific kinases, which are overexpressed in various cancers. These findings align with recent research demonstrating the potential of cyclopropane-based compounds as anticancer agents.
The synthesis of 1-(4-methanesulfonylphenyl)cyclopropan-1-ol presents an interesting challenge due to the need to introduce both the cyclopropanol and methanesulfonylphenyl groups in high yield and purity. Traditional synthetic routes often involve multi-step processes that require careful optimization to minimize side reactions. However, recent innovations in synthetic methodology have made it possible to access such complex molecules more efficiently. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the cyclopropane ring, while palladium-catalyzed arylations have been used to introduce the phenyl substituent.
In terms of pharmacokinetic properties, 1-(4-methanesulfonylphenyl)cyclopropan-1-ol exhibits moderate solubility in water and lipids, which is advantageous for oral administration. Preliminary pharmacokinetic studies have indicated that this compound has a reasonable bioavailability and metabolic stability, suggesting its potential for further development into a drug candidate. Additionally, its chemical structure suggests that it may be amenable to chemical modification, allowing researchers to fine-tune its properties for specific therapeutic applications.
The potential applications of 1-(4-methanesulfonylphenyl)cyclopropan-1-ol extend beyond oncology and inflammation research. Its unique structural features make it a valuable scaffold for exploring new therapeutic modalities. For instance, researchers are investigating its potential as an antimicrobial agent, given the ability of similar compounds to disrupt bacterial cell wall synthesis. Furthermore, its interaction with central nervous system (CNS) receptors has not been fully explored but could open avenues for treating neurological disorders.
As computational methods continue to evolve, so too does our ability to predict and validate the biological activity of complex molecules like 1-(4-methanesulfonylphenyl)cyclopropan-1-ol. High-throughput virtual screening (HTVS) has become an indispensable tool in drug discovery, allowing researchers to rapidly assess thousands of compounds against various targets. By leveraging these technologies, scientists can identify promising candidates for further experimental validation more efficiently than ever before.
In conclusion, 1-(4-methanesulfonylphenyl)cyclopropan-1-ol (CAS No. 1891385-06-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—combining a cyclopropanol core with a methanesulfonylphenyl substituent—make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases.
1891385-06-0 (1-(4-methanesulfonylphenyl)cyclopropan-1-ol) Related Products
- 1523606-41-8(2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate)
- 2377846-68-7(4-(Trifluoromethyl)benzothiophene-2-carboxamide)
- 1036624-61-9(3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide)
- 149691-41-8(tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate)
- 72222-38-9(2-(4-hydroxy-3-nitrophenyl)-3-methylbutanoic acid)
- 1804105-80-3(4-(Chloromethyl)-3-(2-oxopropyl)mandelic acid)
- 1806813-83-1(4-Amino-5-cyano-3-(difluoromethyl)pyridine-2-carboxylic acid)
- 1251630-80-4(4-fluoro-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide)
- 847394-86-9(1-(3,4-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)
- 1017031-66-1(1-(2-Methoxyphenyl)ethyl(propyl)amine)


